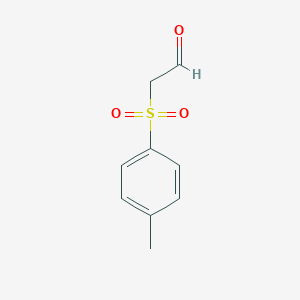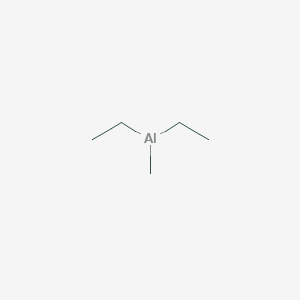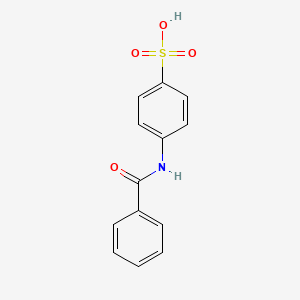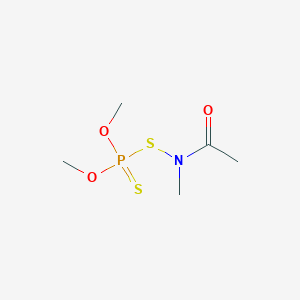![molecular formula C18H18O3 B14730016 3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol CAS No. 6049-68-9](/img/structure/B14730016.png)
3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopentanaphthalene core fused with a dioxolane ring, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol typically involves a multi-step process:
Formation of the cyclopentanaphthalene core: This can be achieved through the reaction of indenyl radicals with vinylacetylene at high temperatures (around 1300 K) in a chemical microreactor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain high temperatures and pressures, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated spirocyclic structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride for halogenation or amines for nucleophilic substitution.
Major Products
Oxidation: Formation of spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-one.
Reduction: Formation of a more saturated spirocyclic alcohol.
Substitution: Formation of spirocyclic compounds with various functional groups.
Scientific Research Applications
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol is unique due to its specific combination of a spirocyclic structure with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
6049-68-9 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-spiro[1,3-dioxolane-2,7'-cyclopenta[a]naphthalene]-6'-ylpropan-1-ol |
InChI |
InChI=1S/C18H18O3/c19-10-2-5-17-16-7-6-13-3-1-4-14(13)15(16)8-9-18(17)20-11-12-21-18/h1,3-4,6-9,19H,2,5,10-12H2 |
InChI Key |
NFSVZNOSJKWGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=CC3=C4C=CC=C4C=CC3=C2CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)

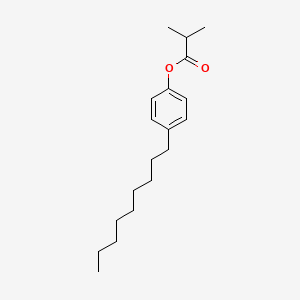
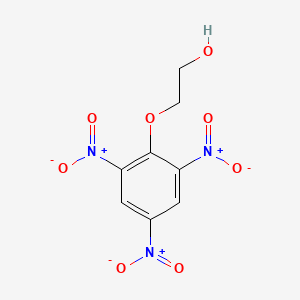
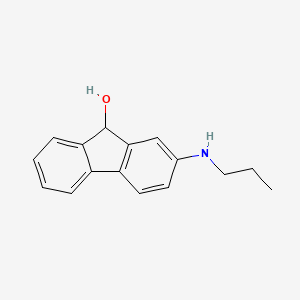
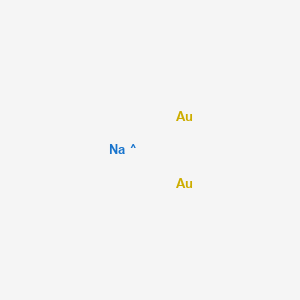

![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
